Electrochemical Discrimination of 5-Methylcytosine and Cytosine by Oxidation Potential
Electrochemical methods demonstrate that 5-methylcytosine can be resolved from cytosine via their distinct oxidation potentials. In a direct head-to-head comparison using a polypyrrole-functionalized graphene nanowall interface, the oxidation peak of 5mC was separated from that of cytosine by a potential resolution of 184 mV [1]. A separate study using a polypyrrole/multiwalled carbon nanotube-modified electrode reported a comparable direct potential resolution of 180 mV [2].
| Evidence Dimension | Electrochemical oxidation potential (Ep) |
|---|---|
| Target Compound Data | Oxidation peak potential for 5-methylcytosine (specific values not reported in abstract, but resolution is 180-184 mV from cytosine) |
| Comparator Or Baseline | Cytosine (unmodified base) |
| Quantified Difference | ΔEp = 180–184 mV |
| Conditions | Polypyrrole-functionalized graphene nanowall interface (2015 study); Polypyrrole/multiwalled carbon nanotube-modified glassy carbon electrode (2013 study) |
Why This Matters
This robust electrochemical differentiation enables the development of label-free, bisulfite-free sensors for direct quantification of DNA methylation levels, offering a faster and simpler alternative to traditional sequencing-based methods.
- [1] Wang P, Han P, Dong L, Miao X. Direct potential resolution and simultaneous detection of cytosine and 5-methylcytosine based on the construction of polypyrrole functionalized graphene nanowall interface. Electrochem Commun. 2015;61:36-40. View Source
- [2] Wang P, et al. Electrochemical evaluation of DNA methylation level based on the stoichiometric relationship between purine and pyrimidine bases. Biosens Bioelectron. 2013;45:34-39. View Source
